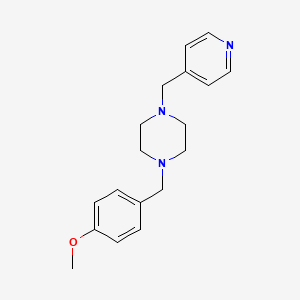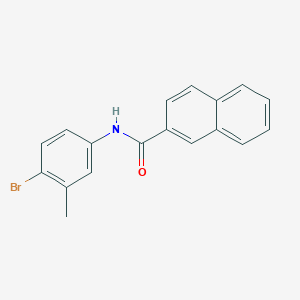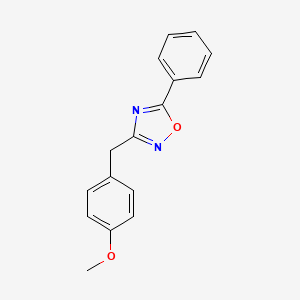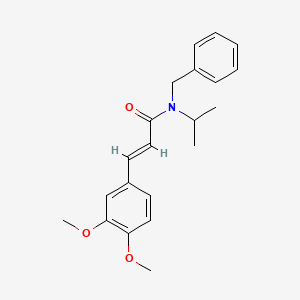
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPMP is a piperazine derivative that has been shown to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonin and dopamine systems in the brain. 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. In studies conducted on rats, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine for use in laboratory experiments is its relatively low toxicity and high solubility in organic solvents. However, one limitation of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is its limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of new pain medications based on the structure of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. Another potential direction is the investigation of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine's neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinylmethylpiperazine with 4-methoxybenzyl chloride in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. In neuroscience, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-4-2-16(3-5-18)14-20-10-12-21(13-11-20)15-17-6-8-19-9-7-17/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXYGECSQIMYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)


![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)

![ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)

![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)